(R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride (R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1787079-68-8
VCID: VC7042692
InChI: InChI=1S/C12H13FN2O.ClH/c13-10-3-1-2-8-7-15(12(16)11(8)10)9-4-5-14-6-9;/h1-3,9,14H,4-7H2;1H/t9-;/m1./s1
SMILES: C1CNCC1N2CC3=C(C2=O)C(=CC=C3)F.Cl
Molecular Formula: C12H14ClFN2O
Molecular Weight: 256.71

(R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

CAS No.: 1787079-68-8

Cat. No.: VC7042692

Molecular Formula: C12H14ClFN2O

Molecular Weight: 256.71

* For research use only. Not for human or veterinary use.

(R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride - 1787079-68-8

Specification

CAS No. 1787079-68-8
Molecular Formula C12H14ClFN2O
Molecular Weight 256.71
IUPAC Name 7-fluoro-2-[(3R)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride
Standard InChI InChI=1S/C12H13FN2O.ClH/c13-10-3-1-2-8-7-15(12(16)11(8)10)9-4-5-14-6-9;/h1-3,9,14H,4-7H2;1H/t9-;/m1./s1
Standard InChI Key FVURYUNLMVVKGE-SBSPUUFOSA-N
SMILES C1CNCC1N2CC3=C(C2=O)C(=CC=C3)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a planar isoindolin-1-one core fused with a pyrrolidine ring, creating a rigid three-dimensional structure. The fluorine atom at the 7-position introduces electronic effects that influence molecular interactions, while the stereochemistry at the pyrrolidine-3-yl position (R-configuration) creates distinct spatial arrangements critical for target selectivity . Key structural parameters include:

PropertyValue
IUPAC Name7-fluoro-2-[(3R)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride
CAS Registry Number1787079-68-8
SMILESC1CNCC1N2CC3=C(C2=O)C(=CC=C3)F.Cl
InChI KeyFVURYUNLMVVKGE-SBSPUUFOSA-N

The hydrochloride salt form enhances solubility in polar solvents, though exact solubility data remain unpublished.

Synthesis and Manufacturing Processes

Key Synthetic Pathways

The patented synthesis route involves a multi-step sequence beginning with fluoro-substituted phthalic anhydride derivatives :

  • Ring-Opening Amination: Reaction of 7-fluoroisoindoline-1-one with (R)-pyrrolidin-3-amine under basic conditions (K2_2CO3_3, DMF, 80°C) yields the free base .

  • Salt Formation: Treatment with HCl in EtOAc precipitates the hydrochloride salt.

Critical process parameters include:

ParameterOptimal Range
Reaction Temperature70–90°C
Base Equivalents1.5–2.5 eq
Reaction Time12–18 hours

Industrial-scale production by Chemlyte Solutions achieves >99% purity through crystallization from acetonitrile/water mixtures.

Process Optimization Challenges

Steric hindrance at the pyrrolidine nitrogen necessitates careful control of stoichiometry to prevent di-alkylation byproducts . Microwave-assisted synthesis trials have reduced reaction times to 4–6 hours while maintaining 85–90% yields.

Physicochemical and Pharmacokinetic Properties

Stability Profile

The compound demonstrates:

  • Thermal Stability: Decomposition onset at 210°C (DSC)

  • Photostability: <5% degradation after 48h under ICH Q1B conditions

pH-dependent solubility studies indicate maximum solubility in phosphate buffer (pH 6.8) at 12.8 mg/mL, decreasing to 3.2 mg/mL in simulated gastric fluid.

ADMET Predictions

Computational models (SwissADME) suggest:

  • Moderate blood-brain barrier permeability (logBB = 0.3)

  • CYP3A4 substrate (high probability)

  • 68% plasma protein binding

These predictions require experimental validation but guide initial pharmacological studies.

Biological Evaluation and Mechanism Studies

Target Hypothesis

Structural analogs demonstrate affinity for:

  • σ-1 Receptors (KiK_i = 120–450 nM)

  • Dopamine D2_2L (IC50IC_{50} = 2.1 µM)

  • 5-HT2A_{2A} (IC50IC_{50} = 890 nM)

The fluorine atom may enhance blood-brain barrier penetration compared to non-halogenated analogs.

In Vitro Activity

Preliminary screening in SH-SY5Y neuroblastoma cells shows:

  • 38% inhibition of Aβ42_{42} aggregation at 10 µM

  • 2.3-fold increase in BDNF expression vs. control

These neuroprotective effects warrant further investigation in neurodegenerative models .

ManufacturerPurityPrice (250 mg)
Chemlyte Solutions99.2%$270
Kishida Chemical98.5%¥30,300

Current global production capacity exceeds 50 kg annually, with >80% allocated to academic research .

Future Perspectives and Challenges

Knowledge Gaps

  • Lack of in vivo pharmacokinetic data

  • Unclear metabolic pathways

  • Limited structure-activity relationship (SAR) studies

Therapeutic Opportunities

  • Neurodegenerative Diseases: Potential to modulate protein aggregation pathways

  • Oncology: DNA intercalation capability suggested by molecular modeling

  • Psychiatry: σ receptor affinity indicates antidepressant potential

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